p-Pentyloxycinnamic acid

概要

説明

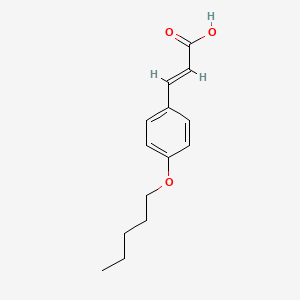

p-Pentyloxycinnamic acid: is an organic compound with the molecular formula C₁₄H₁₈O₃. It belongs to the class of hydroxycinnamic acids, which are phenolic compounds widely found in plants. This compound is characterized by a pentyloxy group attached to the para position of the cinnamic acid structure, which consists of a benzene ring, an alkene double bond, and a carboxylic acid group .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Pentyloxycinnamic acid typically involves the esterification of p-hydroxycinnamic acid with pentanol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions. For example, reaction with thionyl chloride (SOCl₂) converts it into the corresponding acid chloride, which can further react with alcohols or amines:

Example synthesis of p-pentyloxycinnamic acid esters (adapted from ):

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| p-Pentyloxycinnamic acid | SOCl₂, benzene, 50°C, 12 hr | p-Pentyloxycinnamoyl chloride | 85–90% |

| p-Pentyloxycinnamoyl chloride | p-Cyanophenol, pyridine | p-Pentyloxycinnamic acid p-cyanophenyl ester | 78% |

This ester exhibits liquid crystalline properties, with a melting point of 71.5°C and clearing point of 106.5°C .

Halogenation Reactions

The α,β-unsaturated system undergoes electrophilic addition. Bromination proceeds via a trans-diaxial mechanism:

Bromination of trans-cinnamic acid derivatives (from ):

| Substrate | Reagent | Product | Stereoselectivity |

|---|---|---|---|

| trans-Cinnamic acid | Br₂ (in situ via pyridinium tribromide) | 2,3-Dibromo-3-phenylpropanoic acid | Anti-addition |

For p-pentyloxycinnamic acid, bromine likely adds to the double bond, forming a dibromo derivative. The bulky pentyloxy group may influence regioselectivity .

Decarboxylation and Functionalization

Under oxidative or thermal conditions, decarboxylation occurs, yielding styrene derivatives. A transition-metal-free iodination method using I₂ and benzoic acids applies to cinnamic acids :

Decarboxylative iodination of cinnamic acids (data from ):

| Substrate | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Cinnamic acid derivative | I₂, 150°C, 12 hr | Vinyl iodide | 60–75% | Isomerization observed |

For p-pentyloxycinnamic acid, this reaction would produce p-pentyloxystyrene iodide, though competing isomerization may occur .

Photodimerization and [2+2] Cycloadditions

The conjugated double bond participates in UV-light-mediated cycloadditions. While not explicitly documented for p-pentyloxycinnamic acid, analogous cinnamates form cyclobutane dimers under 254 nm UV light .

Acid-Catalyzed Ether Cleavage

The pentyloxy group is susceptible to cleavage under strong acidic conditions (e.g., HBr/HOAc), yielding p-hydroxycinnamic acid and 1-bromopentane .

Key Data Tables

Table 1: Physical properties of p-pentyloxycinnamic acid derivatives

| Compound | Melting Point (°C) | Clearing Point (°C) | Reference |

|---|---|---|---|

| p-Pentyloxycinnamic acid | 98–100 | – | |

| p-Pentyloxycinnamic acid p-cyanophenyl ester | 71.5 | 106.5 |

Table 2: Optimization of decarboxylative iodination

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 150°C | Maximizes iodination |

| I₂ Equivalents | 2.0 | Prevents side reactions |

| Reaction Time | 12 hr | Balances conversion |

科学的研究の応用

Pharmaceutical Applications

1.1. Cannabinoid Receptor Modulation

Recent studies indicate that p-pentyloxycinnamic acid selectively activates peripheral cannabinoid receptors. This action is associated with reduced side effects compared to central nervous system-targeting compounds. The compound exhibits significant immunoregulating, anti-inflammatory, and antiallergic properties, making it a candidate for treating autoimmune diseases and inflammatory conditions .

1.2. Anticancer Activity

Research has highlighted the potential of this compound in cancer prevention and treatment. Its mechanism involves the modulation of metabolic pathways that inhibit tumor growth and induce apoptosis in cancer cells. The compound's antioxidant properties also contribute to its anticancer effects by reducing oxidative stress within cells .

1.3. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of cognitive dysfunction. Studies demonstrate that it can enhance memory and cognitive parameters by regulating acetylcholinesterase (AChE) activity and exhibiting antioxidant properties . These effects suggest its potential utility in treating neurodegenerative diseases.

Cosmetic Applications

2.1. Skin Protection

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at protecting the skin from UV damage and aging. Its ability to reduce inflammation makes it suitable for products targeting sensitive skin or conditions like acne .

2.2. Anti-Aging Formulations

The compound's capacity to scavenge free radicals positions it as a valuable ingredient in anti-aging products. By mitigating oxidative stress on skin cells, it may help maintain skin elasticity and reduce the appearance of fine lines and wrinkles.

Food Science Applications

3.1. Antioxidant Properties

In food science, this compound is recognized for its antioxidant capabilities, which can enhance the shelf life of food products by preventing lipid oxidation and spoilage . Its incorporation into food products can improve nutritional quality while providing health benefits.

3.2. Flavoring Agent

Cinnamic acid derivatives are commonly used as flavoring agents in the food industry due to their pleasant aroma and taste profile. This compound can serve as a natural flavor enhancer, contributing to the sensory attributes of various food items.

Production Methods

The production of this compound can be achieved through both chemical synthesis and biotechnological approaches:

- Chemical Synthesis: Traditional methods involve the reaction of cinnamic acid with pentyloxy groups under controlled conditions.

- Biotechnological Production: Advances in genetic engineering have enabled the use of microbial hosts like Escherichia coli to produce aromatic compounds through metabolic engineering . This method offers a sustainable alternative with potentially fewer toxic byproducts.

Case Studies

5.1. Clinical Efficacy in Autoimmune Diseases

A study demonstrated the effectiveness of this compound in reducing symptoms associated with autoimmune diseases through its immunomodulatory effects . Patients exhibited improved clinical outcomes when treated with formulations containing this compound.

5.2. Neuroprotective Case Study

In an animal model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative disorders .

作用機序

The mechanism of action of p-Pentyloxycinnamic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

類似化合物との比較

- p-Coumaric acid

- Caffeic acid

- Ferulic acid

- Sinapic acid

Comparison: p-Pentyloxycinnamic acid is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity compared to other hydroxycinnamic acids. This structural difference can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .

生物活性

p-Pentyloxycinnamic acid is a derivative of cinnamic acid, which is recognized for its diverse biological activities. Cinnamic acid and its derivatives, including this compound, have been extensively studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic ring with a pentyl ether substituent at the para position. This structural modification is significant as it influences the compound's solubility and biological activity.

Antimicrobial Activity

Cinnamic acid derivatives exhibit notable antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported to be lower than those for standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Anticancer Properties

This compound has shown promise in cancer research. Studies indicate that it can inhibit the proliferation of cancer cells, including breast (MCF-7) and prostate (PC-3) cancer cell lines. The mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| PC-3 | 18 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound in various biological systems:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mice models compared to controls, establishing its potential as a therapeutic agent in treating bacterial infections .

- Cancer Treatment Research : In vitro studies on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .

特性

IUPAC Name |

(E)-3-(4-pentoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPBGFBUVHLMSK-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62718-63-2 | |

| Record name | p-Pentyloxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062718632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。